N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-nitroaniline
Overview
Description
N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-nitroaniline is an organic compound that features a naphthalene ring system linked to a nitroaniline moiety through an imine (Schiff base) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-nitroaniline typically involves the condensation reaction between 2-nitroaniline and 1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Reduction of the nitro group: Produces N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-aminobenzene.
Reduction of the imine linkage: Produces N-(1-naphthylmethyl)-2-nitroaniline.
Electrophilic substitution: Produces various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-1-naphthalen-2-ylethylideneamino]benzenesulfonamide
- N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-chloroaniline
- N-[(Z)-1-naphthalen-2-ylethylideneamino]-4-nitroaniline
Uniqueness
N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-nitroaniline is unique due to the presence of both a nitro group and an imine linkage, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-[(Z)-1-naphthalen-2-ylethylideneamino]-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-13(15-11-10-14-6-2-3-7-16(14)12-15)19-20-17-8-4-5-9-18(17)21(22)23/h2-12,20H,1H3/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJANYKPUDGDSI-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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